molecular formula C9H9N5O4S B8317281 Ethyl 4-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)thiazole-2-carboxylate

Ethyl 4-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)thiazole-2-carboxylate

Cat. No.: B8317281
M. Wt: 283.27 g/mol
InChI Key: LTZHLIBEXTXHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-nitro-2H-1,2,3-triazol-2-yl)methyl)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H9N5O4S and its molecular weight is 283.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N5O4S

Molecular Weight

283.27 g/mol

IUPAC Name

ethyl 4-[(4-nitrotriazol-2-yl)methyl]-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C9H9N5O4S/c1-2-18-9(15)8-11-6(5-19-8)4-13-10-3-7(12-13)14(16)17/h3,5H,2,4H2,1H3

InChI Key

LTZHLIBEXTXHEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)CN2N=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of ethyl 4-(chloromethyl)thiazole-2-carboxylate (WO 2009077990 A1) (2.16 g, 10.5 mmol) in DMF (15.0 mL) was added to a solution of 4-nitro-2H-[1,2,3]triazole (T. E. Eagles et al. Organic preparations and procedures 2 (2), 117-119, 1970; P. N. Neuman J. Heterocycl. Chem. 8, 51-56, 1971) (8.0 g of a 10% solution in DMF, 7.01 mmol) in DMF (15.0 mL) pre-treated for 30 min with DIPEA (1.82 mL, 2.33 mmol) and the reaction mixture was stirred overnight at 50° C. Water (50 mL), followed by EA (50 mL) was added. The layers were separated and the aq. layer was washed with water (50 mL), dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (60:40 hept-EA)) gave the title compound as a yellow oil. TLC: rf (7:3 hept-EA)=0.36. LC-MS-conditions 07: tR=0.76 min, [M+H]+=284.28.
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